molecular formula C11H14N2O2 B079541 3-(Piperazin-1-YL)benzoic acid CAS No. 446831-28-3

3-(Piperazin-1-YL)benzoic acid

Cat. No. B079541
M. Wt: 206.24 g/mol
InChI Key: GHDMVTUOLYXWCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Piperazin-1-yl)benzoic acid often involves reactions between piperazine derivatives and benzoic acid or its derivatives. For example, the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid is achieved through the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, indicating a general method for synthesizing piperazine-benzoic acid derivatives (Faizi, Ahmad, & Golenya, 2016).

Molecular Structure Analysis

The molecular structure of similar compounds often features a piperazine ring in a chair conformation, with varying dihedral angles between the piperazine and benzoic acid rings, indicating flexibility in the molecular structure that could influence its chemical properties and interactions (Faizi, Ahmad, & Golenya, 2016).

Chemical Reactions and Properties

Compounds featuring the piperazin-1-yl benzoic acid structure participate in a variety of chemical reactions and have been explored for their potential as anti-tubercular agents. The design, synthesis, and evaluation of these compounds against Mycobacterium tuberculosis highlight the chemical reactivity and potential pharmacological applications of these molecules (Naidu et al., 2016).

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolic pathways of novel antidepressants, such as Lu AA21004, involve the oxidation to various metabolites, including benzoic acid derivatives. These studies highlight the role of specific cytochrome P450 enzymes in the oxidative metabolism, providing insights into drug design and pharmacokinetic profiling (Hvenegaard et al., 2012).

Crystal Structure and Molecular Interactions

Research on the crystal structure of compounds similar to "3-(Piperazin-1-YL)benzoic acid" reveals detailed insights into their molecular conformations and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) showcases the conformation of its molecular components, providing a foundation for understanding molecular interactions and designing new materials and drugs (Faizi et al., 2016).

Supramolecular Chemistry

Studies on supramolecular architectures constructed from piperazine and substituted benzoic acids offer insights into the formation of complex molecular networks. These works explore how different hydrogen-bonding motifs contribute to the assembly of multidimensional structures, which could be relevant for developing new materials with specific properties (Chen & Peng, 2011).

Luminescent Properties and Electron Transfer

Research on naphthalimides with piperazine substituents investigates their luminescent properties and photo-induced electron transfer mechanisms. Such studies have implications for developing new fluorescent probes and materials for electronic and photonic devices (Gan et al., 2003).

Antimicrobial and Anticancer Activity

Synthesis and biological evaluation of compounds related to "3-(Piperazin-1-YL)benzoic acid" have shown promising antimicrobial and anticancer activities. These compounds' ability to inhibit bacterial biofilm formation and target specific enzymes or pathways in cancer cells highlights their potential in developing new therapeutic agents (Mekky & Sanad, 2020).

Safety And Hazards

Safety measures for handling “3-(Piperazin-1-YL)benzoic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The future directions for “3-(Piperazin-1-YL)benzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

3-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDMVTUOLYXWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375157
Record name 3-(PIPERAZIN-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-YL)benzoic acid

CAS RN

446831-28-3
Record name 3-(1-Piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446831-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(PIPERAZIN-1-YL)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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